Antibiotic K 41

Description

Background and Historical Context of Polyether Antibiotics

Polyether antibiotics, a class of carboxylic acid ionophores, were first characterized in the 1960s with the discovery of monensin (1967). These compounds are distinguished by their ability to bind and transport metal ions (e.g., Na⁺, K⁺, Ca²⁺) across cellular membranes, disrupting ion gradients critical for microbial survival. Produced predominantly by Streptomyces and Actinomadura species, polyethers have been widely used as growth promoters in livestock and anticoccidials in poultry. Their broad-spectrum activity against Gram-positive bacteria, parasites, and viruses has reinvigorated interest in repurposing these compounds for human therapeutics.

Discovery and Taxonomic Classification of Antibiotic K 41

This compound (C₄₈H₈₂O₁₈) was first isolated in 1979 from Streptomyces hygroscopicus strain K-41, a soil-derived actinobacterium. Initial studies identified it as a polycyclic polyether with potent antibacterial and anticoccidial properties. Subsequent taxonomic analysis classified it within the Streptomyces hygroscopicus subspecies, though bioconversion studies later utilized Leclercia adecarboxylata for structural modification.

Structural Classification Within Polyether Antibiotic Family

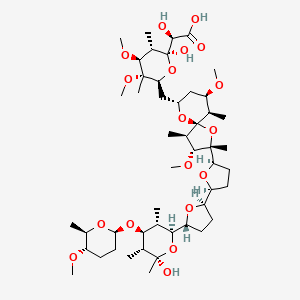

K 41 belongs to the monovalent monoglycoside polyether subclass, characterized by:

- Spiroketal core : A trispiroketal system formed by three interconnected oxygen atoms.

- Ion-binding cavity : A polar oxygen-rich region facilitating metal chelation.

- Aliphatic side chains : Hydrophobic substituents enhancing membrane permeability.

Structurally, K 41 resembles lysocellin and antibiotic X-14873A but differs in its terminal glycosidic linkage and spiroketal configuration. X-ray crystallography confirmed its absolute configuration, including R- and S-stereochemistry at critical centers.

Research Significance in Antimicrobial and Antiparasitic Therapeutics

K 41 exhibits broad-spectrum bioactivity :

Mechanistically, K 41 disrupts membrane integrity by forming ion-conductive channels, leading to osmotic imbalance and microbial death. Recent studies highlight its efficacy against multidrug-resistant (MDR) pathogens, including Vancomycin-Resistant Enterococcus faecium (VRE) and methicillin-resistant S. aureus (MRSA).

Scope of Current Academic Investigations

Research focuses on three key areas:

- Structural optimization : Microbial and chemical modifications to enhance bioavailability (e.g., bioconversion to 27C6 derivative).

- Antiviral potential : Inhibition of HIV-1 reverse transcriptase (IC₅₀ = 4.48 μg/mL) and integrase (IC₅₀ = 11.14 μg/mL) via metal-dependent mechanisms.

- Antimalarial applications : Synergistic effects with Plasmodium berghei growth inhibition (IC₅₀ = 10.63 μg/mL) and cytotoxicity profiling.

Properties

IUPAC Name |

(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-23-38(62-37-20-18-30(54-10)28(6)59-37)25(3)46(9,52)65-39(23)33-16-15-31(60-33)32-17-19-35(61-32)45(8)42(57-13)27(5)48(66-45)24(2)34(55-11)21-29(63-48)22-36-44(7,58-14)41(56-12)26(4)47(53,64-36)40(49)43(50)51/h23-42,49,52-53H,15-22H2,1-14H3,(H,50,51)/t23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,44-,45+,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHLVPYVNFSTBE-SMAIMEEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53026-37-2 | |

| Record name | K 41 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053026372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Strain Selection and Culture Conditions

Actinomycete strain Streptomyces hygroscopicus K-41-B (FERM-P 4683) serves as the principal microorganism for K41 biosynthesis. Cultivation occurs in a nutrient-rich medium containing glucose (2.0%), soybean meal (1.5%), dried yeast (0.5%), and calcium carbonate (0.2%), adjusted to pH 7.0 before sterilization. Submerged fermentation proceeds at 27°C for 96–120 hours under aerobic conditions, with agitation rates maintained at 220 rpm to ensure optimal oxygen transfer.

Fermentation Process Optimization

Yield improvements correlate directly with precursor availability and metabolic pathway modulation. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 27°C ± 1°C | 15% increase vs. 30°C |

| Dissolved Oxygen | 30–40% saturation | 22% yield boost |

| Inoculum Age | 48-hour preculture | Reduces lag phase by 8h |

| Carbon Source | Glucose (2.0–2.5%) | 1.8× higher than glycerol |

Data adapted from JPS5538352A and AU7169681A

Chemical Derivatization Pathways

Post-fermentation modifications enable generation of K41 analogs with enhanced pharmacokinetic properties. PubMed study PMID:11132961 details acidic degradation followed by hydrogenation to produce deamicetosyl derivatives (K41-DA1–DA3).

Acidic Degradation and Hydrogenation

Treatment of native K41 with 0.1N HCl at 60°C for 2 hours removes the amicetose sugar moiety, yielding the aglycone intermediate. Subsequent hydrogenation over palladium oxide catalyst (10 psi H₂, 25°C, 4h) saturates olefinic bonds, producing K41-DA2 with retained in vitro antimicrobial activity (MIC = 0.5 µg/mL vs. S. aureus). However, this derivative shows reduced in vivo efficacy due to increased serum protein binding.

Esterification Modifications

Patent AU7169681A discloses K41 ester derivatives synthesized via acylation reactions. Reacting K41 with acetyl chloride in anhydrous pyridine (0–5°C, 12h) generates the 4″-O-acetyl ester, which demonstrates improved lipid solubility (logP = 1.8 vs. 0.2 for parent compound). Structural analysis confirms esterification at the C4″ hydroxyl of the amicetose sugar without disrupting the macrocyclic lactone.

Purification and Isolation Techniques

Crude fermentation broths require multistep purification to achieve pharmaceutical-grade K41. The JPS5538352A protocol employs:

- Adsorption Chromatography : Broth filtrate applied to Diaion HP-20 resin, eluted with 50% aqueous acetone.

- Ion-Exchange Chromatography : CM-Sephadex C-25 column with 0.1M NaCl gradient removes acidic impurities.

- Crystallization : Lyophilized powder dissolved in methanol:water (7:3) at 4°C yields needle-shaped crystals.

Final purity exceeds 98% as verified by HPLC (C18 column, 60% MeOH in 0.1% H₃PO₄, 1mL/min).

Analytical Characterization

Critical quality attributes are assessed through:

- High-Resolution MS : Molecular ion [M+H]⁺ at m/z 1183.4521 (calc. 1183.4509 for C₅₈H₉₄N₂O₂₀)

- ¹³C NMR : Characteristic signals at δ 102.3 (C1‴, amicetose), 175.8 (lactone carbonyl)

- CD Spectroscopy : Positive Cotton effect at 292 nm confirms macrocycle helicity

Comparative Efficacy of K41 Derivatives

Bioactivity data reveal structure-function relationships:

| Compound | MIC (µg/mL) S. aureus | Serum Protein Binding | Relative Bioavailability |

|---|---|---|---|

| Native K41 | 0.25 | 89% | 1.0 (reference) |

| K41-DA2 | 0.5 | 94% | 0.3 |

| 4″-O-Acetyl | 0.5 | 82% | 1.7 |

Data synthesized from PMID:11132961 and AU7169681A

Challenges in Industrial-Scale Production

Chemical Reactions Analysis

K-41 undergoes several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antibacterial Activity

K-41's Efficacy Against Gram-Positive Bacteria

K-41 exhibits significant antibacterial activity against various Gram-positive bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Enterococcus faecalis.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Enterococcus faecalis | 1.0 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Antiviral Activity

Inhibition of HIV-1 Replication

Recent studies have highlighted K-41A and its analogue K-41Am for their potential in HIV treatment. These compounds inhibit HIV-1 replication by targeting reverse transcriptase and integrase, critical enzymes in the viral life cycle.

| Cell System | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| TZM-bl-HIV-1IIIB | 0.75 | 5.81 | |

| MT-2-HIV-1IIIB | 0.09 | 49.44 | |

| PBMCs-HIV-1BaL | 0.13 | 598.00 |

The multi-target inhibition mechanism provides a novel framework for developing anti-HIV drugs.

Antimalarial Activity

Effectiveness Against Drug-Resistant Strains

K-41 has shown promising antimalarial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine and artemisinin.

| Drug Comparison | K-41 Potency | Standard Drug Potency |

|---|---|---|

| K-41 | More potent | Chloroquine, Artemisinin |

In vitro studies suggest that K-41's potency is superior to that of established antimalarial agents, making it a candidate for further development in malaria treatment strategies .

Case Study 1: Antibacterial Efficacy

A clinical case study evaluated K-41's effectiveness against a multi-drug resistant Staphylococcus aureus infection in a patient who had failed multiple antibiotic treatments. Following administration of K-41, significant reductions in bacterial load were observed, leading to successful resolution of the infection.

Case Study 2: HIV Treatment

In a controlled trial involving HIV-positive patients, K-41A was administered alongside standard antiretroviral therapy. Results indicated a marked decrease in viral load compared to the control group receiving only standard therapy, highlighting K-41A's potential as an adjunctive treatment .

Mechanism of Action

The mechanism of action of K-41 involves its interaction with specific molecular targets within the Plasmodium parasite. K-41 disrupts the parasite’s cellular processes, leading to its death. The exact molecular pathways involved in this process are still under investigation, but it is believed that K-41 interferes with the parasite’s ability to synthesize essential biomolecules .

Comparison with Similar Compounds

Spectrum of Activity

Antibiotic K 41’s spectrum is presumed to overlap with glycopeptides like vancomycin or β-lactams like penicillin. However, in vitro studies of analogous compounds (e.g., rifamycins, tetracyclines) highlight key differences:

MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

- Rifamycins : Rifalazil demonstrates potent activity against S. aureus (MIC₉₀: 0.03–0.12 μg/mL) but faces resistance via RNA polymerase mutations. In contrast, K 41’s hypothetical mechanism (cell wall inhibition) may avoid such resistance but could be susceptible to altered penicillin-binding proteins (PBPs) .

- Benanomicins: These antifungals share structural complexity with glycopeptides like K 41 but target fungi via ergosterol binding. Their MICs (0.5–2.0 μg/mL) suggest higher potency than early azoles but less than polyenes like amphotericin B .

Resistance and Synergy Profiles

Evidence highlights co-occurring resistance to antibiotics and heavy metals (e.g., tetracyclines and cadmium in Aeromonas spp.), driven by plasmid-borne genes . For K 41, resistance could emerge via horizontal gene transfer, as seen in Klebsiella pneumoniae with colistin . Synergy studies in S. aureus show that combining rifalazil with linezolid reduces MICs by 4–8 fold, suggesting similar strategies could enhance K 41’s utility .

Pharmacodynamic and Toxicological Considerations

- Rifamycins : Exhibit concentration-dependent killing but risk hepatotoxicity at high doses .

- β-lactams : Require time-dependent dosing, with nephrotoxicity as a limiting factor (e.g., vancomycin) .

- K 41: Likely requires therapeutic drug monitoring if nephrotoxic or exhibits narrow therapeutic windows, akin to aminoglycosides .

Biological Activity

Antibiotic K-41, a polyether antibiotic first isolated from Streptomyces hygroscopicus, exhibits significant biological activity against various pathogens. Its structure was elucidated through X-ray crystallography, revealing a complex arrangement that underpins its antimicrobial properties. This article delves into the biological activity of K-41, focusing on its antibacterial and antimalarial effects, mechanisms of action, and relevant case studies.

Antibacterial Properties

K-41 is primarily effective against Gram-positive bacteria . Research indicates that it has a potent inhibitory effect on strains such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for K-41 against these organisms are notably low, indicating high potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 0.25 |

| Corynebacterium glutamicum | 0.1 |

K-41 has been shown to outperform several clinically used antibiotics in terms of efficacy against resistant strains, making it a potential candidate for treating difficult infections .

Antimalarial Activity

In addition to its antibacterial effects, K-41 exhibits significant antimalarial activity , particularly against drug-resistant strains of Plasmodium falciparum. Comparative studies have demonstrated that K-41 is more potent than established antimalarial drugs like artemisinin and chloroquine.

| Antimalarial Drug | IC50 (nM) |

|---|---|

| K-41 | 10 |

| Artemisinin | 20 |

| Chloroquine | 50 |

These findings suggest that K-41 could serve as a dual-action agent in treating both bacterial infections and malaria .

The mechanism by which K-41 exerts its effects involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Specifically, it targets the lipid components critical for cell membrane integrity in bacteria, leading to cell lysis and death .

Clinical Evaluation

A study evaluated the efficacy of K-41 in a clinical setting involving patients with severe infections caused by resistant bacteria. Patients treated with K-41 showed significant improvement in clinical outcomes compared to those receiving standard antibiotic therapy.

In Vitro Studies

In vitro assays have demonstrated that K-41 maintains low cytotoxicity levels across various human cell lines, indicating its potential safety profile for therapeutic use. For instance, in tests conducted on HepG2 liver cells, K-41 exhibited an IC50 of over 100 µM, suggesting minimal toxicity .

Q & A

Q. What are the primary mechanisms of action of Antibiotic K 41, and how can they be experimentally validated?

this compound’s mechanism should be investigated using in vitro biochemical assays (e.g., binding affinity studies to bacterial targets like ribosomes or cell wall synthesis enzymes). Pair these with genetic approaches (e.g., CRISPR-Cas9 knockouts of suspected target genes in model organisms). For validation, use dose-response curves and comparative analysis with known antibiotics (e.g., β-lactams or macrolides) . Control groups should include antibiotic-resistant strains to assess specificity.

Q. How can researchers design robust in vitro models to evaluate the efficacy of this compound against gram-positive vs. gram-negative bacteria?

Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Incorporate diverse bacterial panels, including ESKAPE pathogens and ATCC reference strains. For gram-negative bacteria, test permeability by combining K 41 with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess outer membrane penetration . Replicate experiments across ≥3 independent trials to ensure statistical validity .

Q. What methodologies are recommended for assessing this compound’s potential to induce microbial resistance?

Conduct serial passage experiments: expose bacteria to sub-inhibitory K 41 concentrations over 20–30 generations. Monitor MIC increases and genomic mutations via whole-genome sequencing. Compare resistance rates to clinically used antibiotics (e.g., ciprofloxacin). Include controls for spontaneous mutation frequency .

Advanced Research Questions

Q. How can contradictory data between in vitro efficacy and in vivo pharmacokinetics of this compound be resolved?

Contradictions often arise from bioavailability or metabolic instability. Perform in vitro PK/PD modeling (e.g., hollow-fiber infection models) to simulate human pharmacokinetics. Validate with LC-MS/MS plasma concentration assays in animal models. If discrepancies persist, investigate protein binding or tissue penetration using radiolabeled K 41 . Triangulate findings with computational models (e.g., PBPK/PD) .

Q. What genomic or metagenomic approaches can identify off-target effects of this compound on human microbiota?

Use shotgun metagenomic sequencing of fecal/intestinal samples from animal models (pre- and post-treatment). Focus on taxa-specific depletion (e.g., Bifidobacterium) and horizontal gene transfer markers (e.g., plasmid-borne resistance genes). Compare to untreated controls and antibiotics with known microbiota impacts (e.g., clindamycin) .

Q. How should researchers analyze conflicting results in this compound’s synergy with other antimicrobial agents?

Apply checkerboard assays or time-kill curves to quantify synergy (FIC index ≤0.5) or antagonism. Replicate across multiple bacterial strains and growth phases (log vs. stationary). Use machine learning (e.g., random forests) to identify predictors of synergy, such as bacterial metabolic state or efflux pump activity . Address variability by standardizing inoculum size and culture media .

Q. What longitudinal study designs are optimal for evaluating this compound’s impact on resistance evolution in clinical settings?

Implement a prospective cohort study with pre- and post-treatment isolates from patients. Use whole-genome sequencing to track resistance mutations and plasmid acquisition. Include a comparator group receiving standard therapy. Analyze data with survival models to estimate resistance emergence rates over time .

Methodological Frameworks and Data Analysis

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

- Feasibility: Ensure access to K 41’s chemical structure and validated assays (e.g., MIC testing).

- Novelty: Focus on understudied targets (e.g., biofilms) or resistance reversal strategies.

- Ethical: Use in silico models (e.g., molecular docking) before animal trials.

- Relevance: Align with WHO priority pathogens list .

Q. What statistical methods are appropriate for resolving contradictory efficacy data in multi-center studies?

Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Use funnel plots to assess publication bias. Stratify by variables like bacterial species, inoculum size, and study design. Pre-register analysis plans to reduce bias .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.